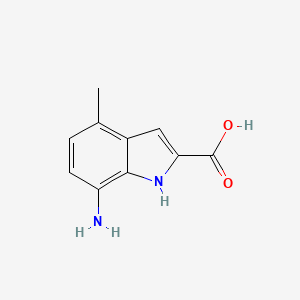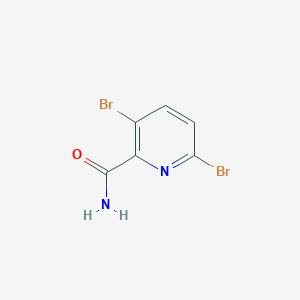![molecular formula C13H9NO2 B13658828 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with an appropriate oxazinone precursor. One common method includes the reaction of 2-methyl-1-naphthol with phosgene in the presence of a base, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with Schiff bases to form 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazinone ring.
Common Reagents and Conditions:
Condensation Reactions: Typically involve acetic acid as a solvent and Schiff bases as reactants.
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Major Products:
Condensation Reactions: Formation of 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: Various substituted oxazinone derivatives.
Scientific Research Applications
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazinone derivative with similar antimicrobial properties.
2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: Known for its pharmaceutical applications.
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-methylbenzo[g][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16-8/h2-7H,1H3 |
InChI Key |
KHSZXXNXORNERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)

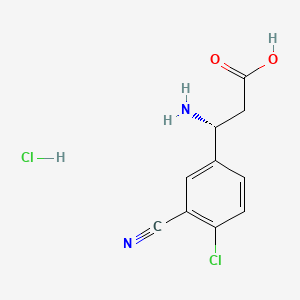
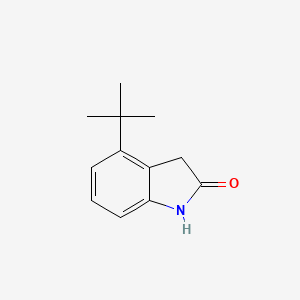
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)

![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
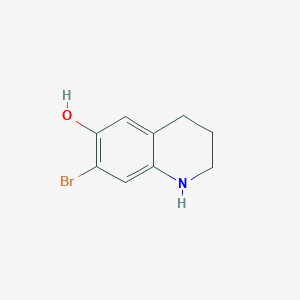
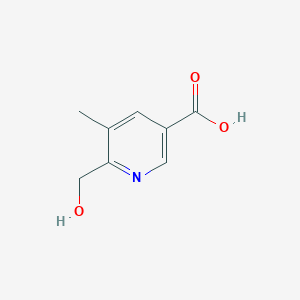
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
